N-Ethyl-2-(3-methoxyphenyl)-N-(1-phenylethyl)acetamide
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Overview
Description
N-Ethyl-2-(3-methoxyphenyl)-N-(1-phenylethyl)acetamide is an organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes an ethyl group, a methoxyphenyl group, and a phenylethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(3-methoxyphenyl)-N-(1-phenylethyl)acetamide typically involves the reaction of 3-methoxybenzaldehyde with ethylamine and phenylethylamine in the presence of an acylating agent such as acetic anhydride. The reaction conditions may include:
Temperature: Moderate temperatures (e.g., 50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol.
Catalysts: Acid or base catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(3-methoxyphenyl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3) under acidic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or sedative properties.
Industry: Used in the production of specialty chemicals or as an intermediate in pharmaceutical synthesis.
Mechanism of Action
The mechanism of action of N-Ethyl-2-(3-methoxyphenyl)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to receptors: Modulating the activity of neurotransmitter receptors in the brain.
Inhibiting enzymes: Blocking the activity of enzymes involved in metabolic pathways.
Altering cellular pathways: Affecting signal transduction pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-2-(3-methoxyphenyl)acetamide
- N-(1-Phenylethyl)-2-(3-methoxyphenyl)acetamide
- N-Ethyl-2-(3-hydroxyphenyl)-N-(1-phenylethyl)acetamide
Uniqueness
N-Ethyl-2-(3-methoxyphenyl)-N-(1-phenylethyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its methoxy group, for example, may enhance its solubility and reactivity.
Properties
CAS No. |
88066-61-9 |
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Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-ethyl-2-(3-methoxyphenyl)-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C19H23NO2/c1-4-20(15(2)17-10-6-5-7-11-17)19(21)14-16-9-8-12-18(13-16)22-3/h5-13,15H,4,14H2,1-3H3 |
InChI Key |
DWIGDPMSRGOXJH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)C1=CC=CC=C1)C(=O)CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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